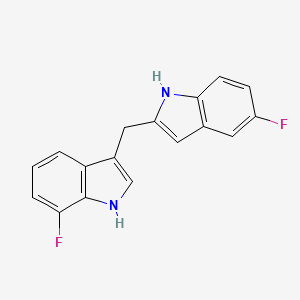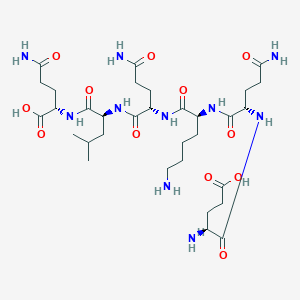
Glu-Gln-Lys-Gln-Leu-Gln
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Glu-Gln-Lys-Gln-Leu-Gln” is a peptide composed of six amino acids: glutamic acid, glutamine, lysine, glutamine, leucine, and glutamine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biochemistry, and biotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Glu-Gln-Lys-Gln-Leu-Gln” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (glutamic acid) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (glutamine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (lysine, glutamine, leucine, and glutamine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like “this compound” often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues. “Glu-Gln-Lys-Gln-Leu-Gln” does not contain these residues, making it less susceptible to oxidation.
Reduction: Reduction reactions can break disulfide bonds in peptides, but this peptide does not contain cysteine residues.
Substitution: Amino acid residues in peptides can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) are commonly used in peptide synthesis.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups.
Cleavage Reagents: A mixture of TFA, water, and scavengers (e.g., triisopropylsilane) is used to cleave the peptide from the resin.
Major Products
The primary product of these reactions is the desired peptide “this compound”. Side products may include truncated peptides or peptides with incomplete deprotection.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: “Glu-Gln-Lys-Gln-Leu-Gln” can be used as a model peptide in studies of peptide synthesis and purification techniques.
Biology
Protein-Protein Interactions: This peptide can be used to study interactions with proteins, such as enzymes or receptors.
Cell Signaling: Peptides like this one can be used to investigate cell signaling pathways and their regulation.
Medicine
Drug Development: Peptides are explored as potential therapeutic agents for various diseases, including cancer, diabetes, and infectious diseases.
Diagnostics: Peptides can be used in diagnostic assays to detect specific proteins or antibodies.
Industry
Biotechnology: Peptides are used in the development of biotechnological products, such as biosensors and bioactive coatings.
Wirkmechanismus
The mechanism of action of “Glu-Gln-Lys-Gln-Leu-Gln” depends on its specific interactions with molecular targets. For example, it may bind to a receptor or enzyme, modulating its activity. The pathways involved could include signal transduction cascades, protein-protein interactions, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Semaglutide: A peptide used in the treatment of type 2 diabetes.
Tirzepatide: A dual agonist peptide for the treatment of diabetes and obesity.
Peptide YY: A peptide involved in appetite regulation.
Uniqueness
“Glu-Gln-Lys-Gln-Leu-Gln” is unique due to its specific sequence and potential biological activities. Unlike some therapeutic peptides, it may not have a well-defined clinical application yet, but it serves as a valuable tool in research and development.
Eigenschaften
Molekularformel |
C32H56N10O12 |
|---|---|
Molekulargewicht |
772.8 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H56N10O12/c1-16(2)15-22(31(52)41-21(32(53)54)9-12-25(37)45)42-30(51)20(8-11-24(36)44)40-28(49)18(5-3-4-14-33)39-29(50)19(7-10-23(35)43)38-27(48)17(34)6-13-26(46)47/h16-22H,3-15,33-34H2,1-2H3,(H2,35,43)(H2,36,44)(H2,37,45)(H,38,48)(H,39,50)(H,40,49)(H,41,52)(H,42,51)(H,46,47)(H,53,54)/t17-,18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
LEGODIOSYOMRCQ-WLNPFYQQSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
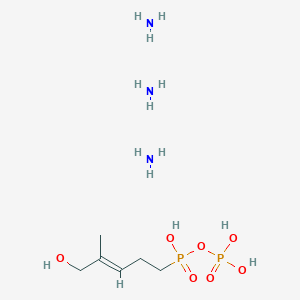
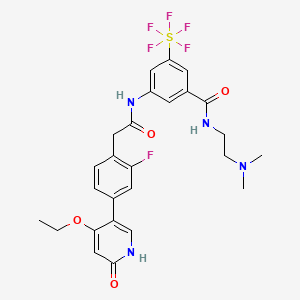
![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)
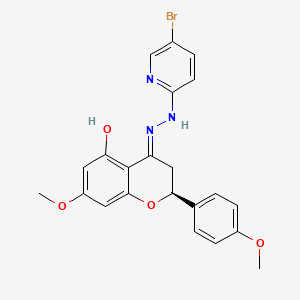
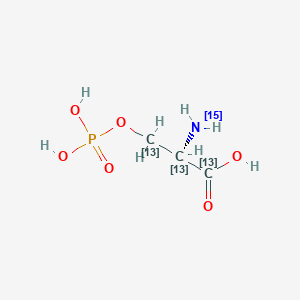
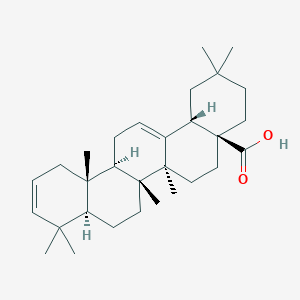
![[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)

